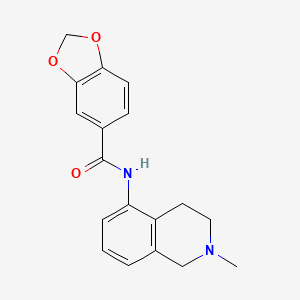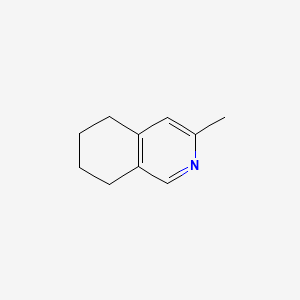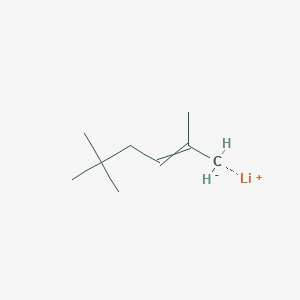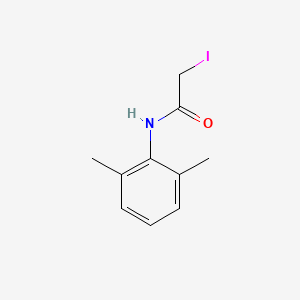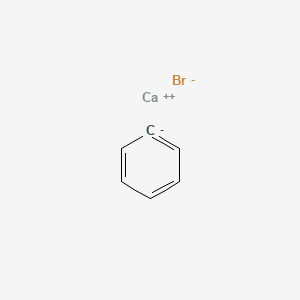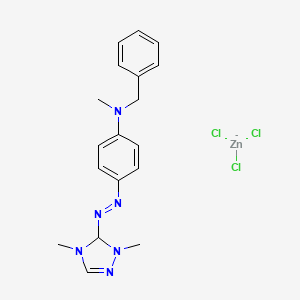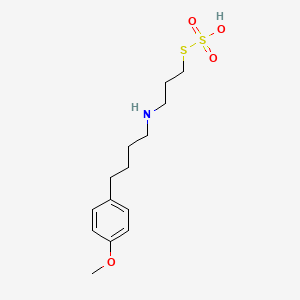
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is an organic compound with the molecular formula C13H21NO4S2. This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions. The compound’s structure includes a p-methoxyphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate typically involves the reaction of 4-(p-methoxyphenyl)butylamine with 3-chloropropyl hydrogen thiosulfate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
- S-(2-{Ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
Uniqueness
S-3-((4-(p-Methoxyphenyl)butyl)amino)propyl hydrogen thiosulfate is unique due to its specific structural features, such as the p-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
38914-74-8 |
|---|---|
Fórmula molecular |
C14H23NO4S2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[4-(3-sulfosulfanylpropylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-2-3-10-15-11-4-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18) |
Clave InChI |
JKPNBDINHLNEKN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCNCCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


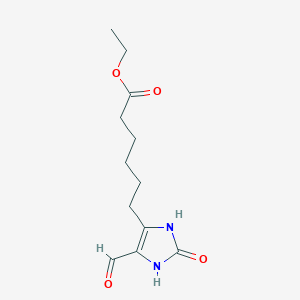
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
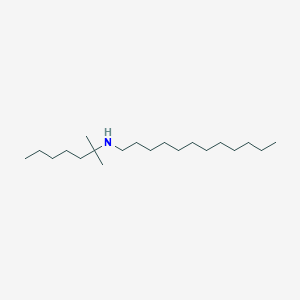
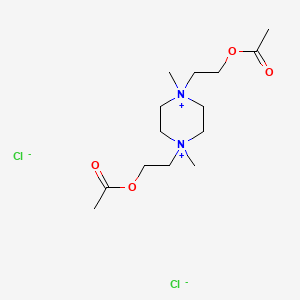
![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

